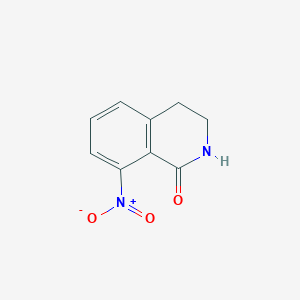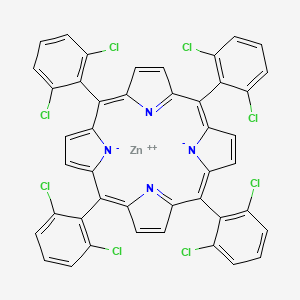
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H30Cl2NP. It is known for its role as a mitochondria-targeting probe, often used in biochemical and biomedical research. The compound is characterized by the presence of a triphenylphosphonium group, which facilitates its accumulation in the mitochondria due to the membrane potential across the mitochondrial membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine under specific conditions. The reaction proceeds as follows:
Step 1: Triphenylphosphine is reacted with 6-bromohexylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying chemical reactions.
Biology: Employed in the study of mitochondrial function and dynamics. It helps in tracking and imaging mitochondria in live cells.
Medicine: Investigated for its potential in targeting drugs to mitochondria, which can be beneficial in treating mitochondrial diseases and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is unique due to its specific structure, which allows for efficient targeting and accumulation in the mitochondria. This property makes it particularly useful in mitochondrial research and drug delivery applications .
Eigenschaften
Molekularformel |
C24H30Cl2NP |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
DHNKJTTXTBKIJU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12098456.png)

![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)




![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)

